molecular formula C8H12O2 B2831731 (Bicyclo[3.1.0]hexane-1-yl)acetic acid CAS No. 1009634-43-8

(Bicyclo[3.1.0]hexane-1-yl)acetic acid

Cat. No. B2831731
CAS RN: 1009634-43-8
M. Wt: 140.182
InChI Key: FYHBFSYKSVEITO-UHFFFAOYSA-N
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Description

“(Bicyclo[3.1.0]hexane-1-yl)acetic acid” is a compound that belongs to the class of organic compounds known as bicyclo[3.1.0]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring formed by three carbon atoms and three hydrogen atoms .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The molecular structure of “(Bicyclo[3.1.0]hexane-1-yl)acetic acid” is characterized by a bicyclic structure of a six-member ring formed by three carbon atoms and three hydrogen atoms . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving bicyclo[3.1.0]hexanes have been studied extensively. One of the key reactions is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Scientific Research Applications

MMP-13 Inhibition for Osteoarthritis and Rheumatoid Arthritis

Pre-clinical evidence suggests that inhibiting matrix metalloproteinase-13 (MMP-13) could be beneficial in treating osteoarthritis and rheumatoid arthritis . Researchers are investigating whether derivatives of (Bicyclo[3.1.0]hexane-1-yl)acetic acid can selectively inhibit MMP-13, potentially leading to new therapeutic options.

Future Directions

The future directions in the study of “(Bicyclo[3.1.0]hexane-1-yl)acetic acid” and related compounds involve further exploration of their synthetic accessibility and potential applications in medicinal chemistry . The use of photochemistry to access new building blocks via [2 + 2] cycloaddition opens the gate to sp3-rich new chemical space .

properties

IUPAC Name

2-(1-bicyclo[3.1.0]hexanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)5-8-3-1-2-6(8)4-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHBFSYKSVEITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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